molecular formula C8H9NO2 B087173 Pyridin-4-ylmethyl acetate CAS No. 1007-48-3

Pyridin-4-ylmethyl acetate

Cat. No. B087173
CAS RN: 1007-48-3
M. Wt: 151.16 g/mol
InChI Key: ZGXKOLGDFWQRMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridin-4-ylmethyl acetate and related compounds has been achieved through various methods. One approach involved the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate over a tandem palladium-lipase catalyst, using 4-acetyl pyridine as a reactant. This method demonstrated 100% selectivity for the desired product under optimized conditions, involving hydrogenation and kinetic resolution steps (Magadum & Yadav, 2017).

Molecular Structure Analysis

Molecular structure analysis often includes computational studies to understand the properties and reactivities of compounds. For pyridin-4-ylmethyl acetate, such detailed structural investigations might involve density functional theory (DFT) calculations to predict physical and chemical properties, though specific studies on this compound's structure were not directly found in the provided literature.

Chemical Reactions and Properties

Pyridin-4-ylmethyl acetate can undergo various chemical reactions owing to the reactive nature of both the pyridine ring and the ester group. While specific reactions involving this exact compound were not detailed, related research illustrates the versatile chemistry of pyridine derivatives. For example, multi-component reactions have been employed to synthesize highly functionalized heterocycles, demonstrating the utility of pyridine-based compounds in complex organic synthesis (Li et al., 2019).

Scientific Research Applications

  • Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)-2-amino-pyrroles : A study describes a multi-component tether catalysis one-pot protocol for synthesizing these compounds, showcasing their use in the synthesis of pyridin-2-ylmethyl-substituted heterocycles, including pyrroles, pyridines, quinolones, and other heterocyclic compounds (Li et al., 2019).

  • Synthesis of 3-(Pyridin-4-Ylmethyl)-4-Substituted-1,2,4-Triazoline-5-Thione : This research involved the reaction of the hydrazide of pyridine-4-acetic acid with isothiocyanate, leading to the formation of 4-substituted 3-(pyridin-4-ylmethyl)-1,2,4-triazoline-5-thione, indicating its potential in chemical synthesis (Pitucha et al., 2007).

  • Synthesis of Poly Pyridine-2-ylmethyl 2-(Eugenoxy) Acetate as a Metal Mixture Carrier : A study on the synthesis of poly pyridin-2-ylmethyl 2-(eugenoxy) acetate for use as a metal mixture carrier in the Bulk Liquid Membrane Method, highlighting its utility in improving heavy metal ions transport effectiveness (Djunaidi et al., 2020).

  • Photocatalytic Degradation of Pyridine in Water : Research on the photocatalytic degradation of pyridine using TiO2, which may have implications for the environmental management and breakdown of pyridin-4-ylmethyl acetate derivatives (Maillard-Dupuy et al., 1994).

  • Corrosion Inhibition by [(2-pyridin-4-ylethyl)thio]acetic acid : The study demonstrates the application of a related compound in inhibiting steel corrosion in acidic environments, suggesting potential applications in materials science (Bouklah et al., 2005).

Safety And Hazards

The safety data sheet for Pyridin-4-ylmethyl acetate indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also noted to cause skin and eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only in a well-ventilated area .

properties

IUPAC Name

pyridin-4-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKOLGDFWQRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143463
Record name Pyridine-4-methyl acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-ylmethyl acetate

CAS RN

1007-48-3
Record name 4-Pyridinemethanol, 4-acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=1007-48-3
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Record name Pyridine-4-methyl acetate
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Record name 4-Pyridylmethyl acetate
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Record name Pyridine-4-methyl acetate
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Record name Pyridine-4-methyl acetate
Source European Chemicals Agency (ECHA)
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Record name PYRIDINE-4-METHYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Goswami, S Gaikwad… - Chemistry–A European …, 2021 - Wiley Online Library
… of ligand 3 (3 mm), [Cu(CH 3 CN) 4 ]PF 6 , reactants A1 and B in a 1:2:10:10 ratio in CD 2 Cl 2 /CD 3 CN (5:1, v/v) was heated at 50 C for 2 h furnishing pyridin-4-ylmethyl acetate (C1) in …

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